molecular formula C21H19NO3S B2400406 N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide CAS No. 1797965-14-0

N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide

Cat. No.: B2400406
CAS No.: 1797965-14-0
M. Wt: 365.45
InChI Key: AGKSWMXTXUKOHQ-UHFFFAOYSA-N
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Description

N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide is a complex organic compound that belongs to the class of benzamide derivatives. This compound features a benzoyl group attached to a thiophene ring, which is further connected to an ethoxybenzamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzoylthiophene intermediate, which is then reacted with an appropriate benzamide derivative under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow synthesis may also be employed to enhance the scalability and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzoyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide involves its interaction with specific molecular targets. The benzoylthiophene moiety can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Tiaprofenic Acid: An aromatic ketone with a thiophene ring, used as a non-steroidal anti-inflammatory drug.

    Raloxifene: A benzothiophene derivative used for the treatment of breast cancer.

    Zileuton: A thiophene-based drug used as a leukotriene inhibitor for asthma treatment.

Uniqueness

N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide stands out due to its unique combination of a benzoyl group, thiophene ring, and ethoxybenzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and potential therapeutic benefits further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S/c1-2-25-18-11-7-6-10-17(18)21(24)22-14-16-12-13-19(26-16)20(23)15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKSWMXTXUKOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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